4-(4-Iodobenzoyl)isoquinoline
Overview
Description
4-(4-Iodobenzoyl)isoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring. The presence of the iodobenzoyl group at the 4-position of the isoquinoline ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
Isoquinoline, a structural component of the compound, has been associated with various biological targets . The specific role of these targets can vary widely, depending on the exact structure and functional groups present in the isoquinoline derivative.
Mode of Action
Isoquinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes for 4-(4-Iodobenzoyl)isoquinoline would depend on its precise target and the biochemical context within which it is acting.
Biochemical Pathways
Isoquinoline derivatives are known to be involved in a wide range of biochemical pathways, with downstream effects that can include alterations in signal transduction, enzyme activity, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodobenzoyl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and 4-iodobenzoic acid as the primary starting materials.
Formation of 4-Iodobenzoyl Chloride: 4-Iodobenzoic acid is converted to 4-iodobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The 4-iodobenzoyl chloride is then reacted with isoquinoline in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodobenzoyl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group in the 4-iodobenzoyl moiety can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted isoquinoline derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include alcohol derivatives of isoquinoline.
Scientific Research Applications
4-(4-Iodobenzoyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: Similar in structure but with a bromine atom instead of iodine.
4-Chloroisoquinoline: Contains a chlorine atom in place of iodine.
4-Fluoroisoquinoline: Features a fluorine atom instead of iodine.
Uniqueness
4-(4-Iodobenzoyl)isoquinoline is unique due to the presence of the iodobenzoyl group, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions, making it valuable for specific research applications.
Properties
IUPAC Name |
(4-iodophenyl)-isoquinolin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJZIUCRFDVOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279568 | |
Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-73-6 | |
Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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